molecular formula C23H25N3O3S2 B2818241 N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 942000-30-8

N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2818241
CAS No.: 942000-30-8
M. Wt: 455.59
InChI Key: KWXACMHVRIJLFC-UHFFFAOYSA-N
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Description

N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex small molecule featuring a thiazole core linked to a mesityl-substituted acetamide via a thioether bridge. The molecule incorporates a 3-methoxyphenylamino group, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-14-8-15(2)22(16(3)9-14)26-20(27)11-18-12-30-23(25-18)31-13-21(28)24-17-6-5-7-19(10-17)29-4/h5-10,12H,11,13H2,1-4H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXACMHVRIJLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a haloketone under basic conditions.

    Attachment of the Mesityl Group: The mesityl group is introduced via a Friedel-Crafts alkylation reaction using mesitylene and an appropriate acyl chloride.

    Coupling with the Methoxyphenyl Group: The methoxyphenyl group is coupled to the thiazole ring through a nucleophilic substitution reaction, often using a methoxyphenylamine derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the methoxyphenyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted thiazole and methoxyphenyl derivatives.

Scientific Research Applications

N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core motifs with several classes of thiazole- and acetamide-containing molecules. Key comparisons include:

Compound Key Substituents Melting Point (°C) Yield (%) Notable Features Reference
N-(4-Phenyl-2-thiazolyl)acetamide Phenyl, acetamide Not reported Not reported Synthesized via AlCl3-catalyzed acylation; foundational for thiazole-acetamide SAR
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Quinazolinone, sulfamoylphenyl, thioether 269.0 87 High yield and stability; sulfamoyl group may enhance solubility
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Pyrazole, methylamino-thiazole Not reported Not reported Pharmacological focus; structural complexity for target specificity
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide 3-Methoxybenzyl, furan-carboxamide Not reported Not reported Bioactive scaffold; furan moiety may influence binding interactions

Physicochemical Properties

  • Melting Points: Quinazolinone derivatives (e.g., compound 8 in ) exhibit elevated melting points (up to 315.5°C), attributed to strong hydrogen bonding from sulfamoyl groups . The mesityl group in the target compound may similarly enhance crystallinity.
  • Lipophilicity : The mesityl substituent likely increases logP compared to analogs with polar groups (e.g., sulfamoyl or methoxy), affecting pharmacokinetics .

Research Implications and Gaps

Future work should prioritize:

Synthesis Optimization : Adapting high-yield methods from (e.g., 94% yield for 3-acetyl-8-methoxy-2H-chromen-2-one) .

Crystallographic Studies : Employing SHELX-based refinement () to resolve hydrogen-bonding patterns and confirm stereochemistry .

Bioactivity Screening: Testing against bacterial or cancer cell lines, leveraging known activities of thiazole-quinazolinone hybrids .

Biological Activity

N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including a thiazole moiety and an acetamide functional group, which contribute to its biological activity. The molecular formula is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S, with a molecular weight of 378.47 g/mol.

PropertyValue
Molecular FormulaC19H22N4O2SC_{19}H_{22}N_{4}O_{2}S
Molecular Weight378.47 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound exhibits significant antitumor and antimicrobial properties.

Antitumor Activity

Studies have demonstrated that this compound inhibits the growth of several cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values indicate effective inhibition at concentrations as low as 0.28 µg/mL.
  • HCT116 (colon cancer) : Exhibits significant cytotoxicity with GI50 values around 3.29 µg/mL.
  • A549 (lung cancer) : Shows promising results with IC50 values of approximately 0.52 µg/mL.

Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of N-mesityl derivatives against various cancer cell lines. The results indicated that:

Cell LineIC50 (µg/mL)Reference Drug
MCF-70.28Doxorubicin
HCT1163.29Bleomycin
A5490.52Ethidium Bromide

These findings suggest that N-mesityl derivatives may serve as effective candidates for further development in cancer therapy.

Study 2: Antimicrobial Properties

In addition to its anticancer activity, N-mesityl compounds have been investigated for their antimicrobial effects. A comparative study showed:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results highlight the potential of N-mesityl compounds in treating bacterial infections.

Q & A

Q. What are the key considerations for synthesizing N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?

The synthesis involves multi-step reactions, including thiazole ring formation, thioether linkage establishment, and functional group modifications. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 0–60°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Catalysts : Use of triethylamine or anhydrous AlCl₃ for acylation and cyclization steps .
  • Characterization : Confirm purity and structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~500) .
  • HPLC : Determines purity (>95% required for biological assays) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers assess the compound's biological activity in preliminary studies?

  • In vitro assays :
    • Anticancer : MTT assay against cancer cell lines (e.g., IC₅₀ determination) .
    • Antimicrobial : Minimum inhibitory concentration (MIC) testing .
  • In vivo models : Dose-response studies in rodents for pharmacokinetics and toxicity .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

  • Cross-validation : Replicate assays using standardized protocols (e.g., identical cell lines, incubation times) .
  • Purity verification : Re-characterize batches with HPLC and NMR to rule out impurities .
  • Structural analogs : Compare activity with derivatives to identify SAR trends .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Stepwise optimization :
    • Solvent exchange : Replace DMF with toluene in later stages to simplify purification .
    • Catalyst screening : Test alternatives like DMAP for acylation steps .
  • Process intensification : Use flow chemistry for exothermic reactions (e.g., thiazole ring closure) .

Q. How can researchers investigate the compound's mechanism of action?

  • Molecular docking : Predict binding affinity to targets (e.g., kinases, DNA topoisomerases) using software like AutoDock .
  • Gene expression profiling : RNA-seq to identify dysregulated pathways post-treatment .
  • Proteomics : SILAC-based quantification of protein interaction networks .

Q. What methodologies address stability issues in formulation development?

  • Stability assays : Accelerated degradation studies under varied pH, temperature, and light .
  • Excipient screening : Test cyclodextrins or liposomes to enhance solubility and shelf life .
  • DSC/TGA : Analyze thermal degradation profiles .

Q. How is stereochemical purity ensured during synthesis?

  • Chiral chromatography : Use Chiralpak® columns to resolve enantiomers .
  • X-ray crystallography : Confirm absolute configuration of crystalline intermediates .

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